Cas no 111515-71-0 (b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI))
![b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI) structure](https://nl.kuujia.com/scimg/cas/111515-71-0x500.png)
111515-71-0 structure
Productnaam:b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)
CAS-nummer:111515-71-0
MF:C28O7
MW:448.295407295227
CID:139927
b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)
- b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(
- 1H-Cycloprop[e]azulene, b-D-galactopyranoside deriv.
- b-D-Galactopyranoside,decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl 6-deoxy-, 2-acetate3-(3-methyl-2-butenoate), [1aR-(1aa,4b,4ab,7a,7ab,7ba)]-
- Pittosporanoside A3
- β-D-Galactopyranoside, (1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl 6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)
-
- Inchi: 1S/C28O7/c1-14(2)13-20(30)34-24-23(31)16(4)32-26(25(24)33-17(5)29)35-28(8)12-11-19-22(27(19,6)7)21-15(3)9-10-18(21)28
- InChI-sleutel: AVOQEGXFTSCLJJ-UHFFFAOYSA-N
- LACHT: [C][C]1[C]2[C]3C([C])([C])[C]3[C][C]C([C]2[C][C]1)(O[C]1[C](OC(=O)[C])[C](OC(/[C]=C(\[C])/[C])=O)[C]([O])[C]([C])O1)[C] |^1:0,1,2,3,5,6,7,11,15,16,20,21,24,26,27,29,30,31,32,34,^4:8,9,12,13|
Berekende eigenschappen
- Exacte massa: 272.08309
Experimentele eigenschappen
- Dichtheid: 1.15±0.1 g/cm3(Predicted)
- Kookpunt: 551.6±50.0 °C(Predicted)
- PSA: 52.54
- pka: 12.65±0.70(Predicted)
b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI) Gerelateerde literatuur
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
111515-71-0 (b-D-Galactopyranoside,(1aR,4S,4aS,7R,7aS,7bS)-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-yl6-deoxy-, 2-acetate 3-(3-methyl-2-butenoate) (9CI)) Gerelateerde producten
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie

Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk

上海贤鼎生物科技有限公司
Goudlid
CN Leverancier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie
